Cas no 2680710-66-9 (benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate)

benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680710-66-9
- EN300-28294433
- benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate
- benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate
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- インチ: 1S/C15H14ClNO3S/c1-10-9-21-14(13(10)16)12(18)7-17-15(19)20-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,19)
- InChIKey: WRTFRVXEPLWCJY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=CSC=1C(CNC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 323.0382922g/mol
- どういたいしつりょう: 323.0382922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294433-1.0g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 1.0g |
$2350.0 | 2025-03-19 | |
Enamine | EN300-28294433-0.05g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 0.05g |
$1973.0 | 2025-03-19 | |
Enamine | EN300-28294433-10g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 10g |
$10107.0 | 2023-09-08 | ||
Enamine | EN300-28294433-2.5g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 2.5g |
$4607.0 | 2025-03-19 | |
Enamine | EN300-28294433-0.1g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 0.1g |
$2067.0 | 2025-03-19 | |
Enamine | EN300-28294433-0.5g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 0.5g |
$2255.0 | 2025-03-19 | |
Enamine | EN300-28294433-5.0g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 5.0g |
$6817.0 | 2025-03-19 | |
Enamine | EN300-28294433-0.25g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 0.25g |
$2162.0 | 2025-03-19 | |
Enamine | EN300-28294433-10.0g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 95.0% | 10.0g |
$10107.0 | 2025-03-19 | |
Enamine | EN300-28294433-5g |
benzyl N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]carbamate |
2680710-66-9 | 5g |
$6817.0 | 2023-09-08 |
benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamateに関する追加情報
Benzyl N-2-(3-Chloro-4-Methylthiophen-2-yl)-2-Oxoethylcarbamate: A Comprehensive Overview
Benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate, with the CAS number 2680710-66-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique structure, which incorporates a benzyl group, a carbamate functional group, and a substituted thiophene moiety. The benzyl group contributes to the compound's stability and solubility, while the carbamate functional group plays a crucial role in its bioactivity and reactivity. The thiophene ring, with its chlorine and methyl substituents, adds electronic diversity and enhances the compound's potential for interaction with biological targets.
Recent studies have highlighted the importance of benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate in drug discovery and development. Researchers have explored its potential as a lead compound for designing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate key biological pathways, such as kinase activity and enzyme inhibition, has been extensively investigated. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, making it a promising candidate for anticancer drug development.
In addition to its medicinal applications, benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate has also found utility in agrochemicals. Its ability to act as a herbicide or fungicide has been tested in controlled experiments, showing remarkable efficacy against various plant pathogens. A 2023 research article in *Pest Management Science* reported that this compound demonstrates selective toxicity towards agricultural pests without adverse effects on non-target organisms, making it an eco-friendly alternative to conventional pesticides.
The synthesis of benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Key steps include the preparation of the thiophene derivative through Friedel-Crafts alkylation and subsequent coupling reactions to introduce the carbamate group. Recent advancements in catalytic systems have enabled higher yields and improved purity of the final product, ensuring its suitability for large-scale production.
From a structural perspective, the compound's benzyl group provides aromatic stability, while the carbamate functionality introduces hydrogen bonding capabilities, enhancing its bioavailability. The thiophene ring, with its electron-withdrawing chlorine substituent and electron-donating methyl group, creates a unique electronic environment that facilitates interactions with biological targets. This balance of structural features makes benzyl N-[...]-ethylcarbamate an ideal candidate for further exploration in drug design.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its therapeutic potential. Scientists are investigating methods to improve its bioavailability and reduce potential side effects through structural modifications. Additionally, computational modeling techniques are being employed to predict the compound's binding affinity to various biological targets, providing valuable insights for rational drug design.
In conclusion, benzyl N-[...]-ethylcarbamate represents a cutting-edge molecule with vast potential across multiple domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within medicinal chemistry and agrochemicals. As research continues to uncover new facets of this compound's properties and functionalities, it is poised to make significant contributions to both human health and sustainable agriculture.
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